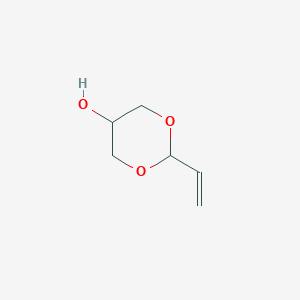![molecular formula C12H19NO4 B100949 Ethanol, 2-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]- CAS No. 18790-97-1](/img/structure/B100949.png)
Ethanol, 2-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]-, commonly known as AEE, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. AEE is a versatile compound that can be synthesized using various methods and has been found to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of AEE is not fully understood, but it is believed to act as a surfactant and emulsifier, which can enhance the solubility and bioavailability of drugs. AEE has also been found to have antioxidant properties, which can protect cells from oxidative stress and damage.
Biochemische Und Physiologische Effekte
AEE has been found to have a wide range of biochemical and physiological effects. It has been shown to enhance the solubility and bioavailability of drugs, which can improve their efficacy. AEE has also been found to have antioxidant properties, which can protect cells from oxidative stress and damage. Additionally, AEE has been found to have anti-inflammatory properties, which can reduce inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
AEE has several advantages for use in lab experiments. It is a versatile compound that can be synthesized using various methods and has a wide range of potential applications. Additionally, AEE is relatively inexpensive and easy to obtain. However, there are some limitations to using AEE in lab experiments. One limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, AEE may have some toxicity at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on AEE. One direction is to further investigate its potential use as a drug delivery agent and to optimize its properties for this application. Another direction is to study its potential use in the field of nanotechnology and to develop new methods for synthesizing nanoparticles using AEE. Additionally, further research is needed to fully understand the mechanism of action of AEE and its potential applications in the treatment of cancer and other diseases.
Conclusion:
In conclusion, AEE is a versatile compound that has gained attention in scientific research due to its potential applications in various fields. It can be synthesized using various methods and has a wide range of biochemical and physiological effects. AEE has potential applications as a drug delivery agent, in the field of nanotechnology, and in the treatment of cancer and other diseases. While there are some limitations to using AEE in lab experiments, further research is needed to fully understand its potential and optimize its properties for various applications.
Synthesemethoden
AEE can be synthesized using various methods, including the Williamson ether synthesis method, which involves the reaction of 4-aminophenol with 2-(2-chloroethoxy)ethanol in the presence of a base. Another method involves the reaction of 4-aminophenol with 2-(2-bromoethoxy)ethanol in the presence of a base. AEE can also be synthesized using the Mitsunobu reaction, which involves the reaction of 4-aminophenol with diethylene glycol, triphenylphosphine, and azodicarboxylate.
Wissenschaftliche Forschungsanwendungen
AEE has been found to have potential applications in various fields of scientific research. It has been studied for its potential use as a drug delivery agent, as it can be used to enhance the solubility and bioavailability of drugs. AEE has also been found to have potential applications in the field of nanotechnology, as it can be used to synthesize nanoparticles with unique properties. Additionally, AEE has been studied for its potential use in the treatment of cancer and other diseases.
Eigenschaften
CAS-Nummer |
18790-97-1 |
|---|---|
Produktname |
Ethanol, 2-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]- |
Molekularformel |
C12H19NO4 |
Molekulargewicht |
241.28 g/mol |
IUPAC-Name |
2-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C12H19NO4/c13-11-1-3-12(4-2-11)17-10-9-16-8-7-15-6-5-14/h1-4,14H,5-10,13H2 |
InChI-Schlüssel |
LQGLNHNBYCRXIT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)OCCOCCOCCO |
Kanonische SMILES |
C1=CC(=CC=C1N)OCCOCCOCCO |
Andere CAS-Nummern |
18790-97-1 |
Synonyme |
2-[2-[2-(4-Aminophenoxy)ethoxy]ethoxy]ethanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



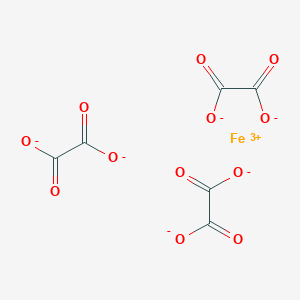
![2(1H)-Quinolinone, 3-(3-methyl-2-butenyl)-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B100867.png)
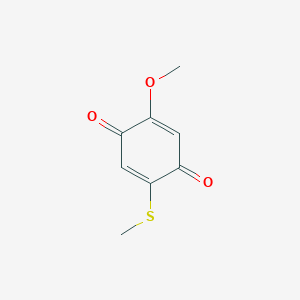
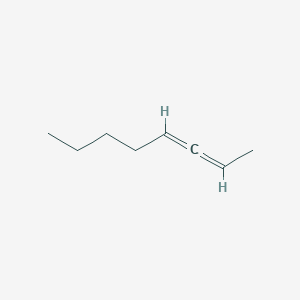
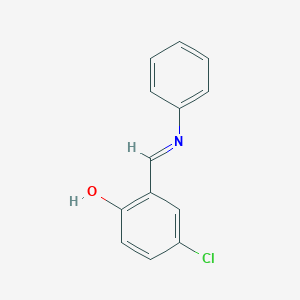
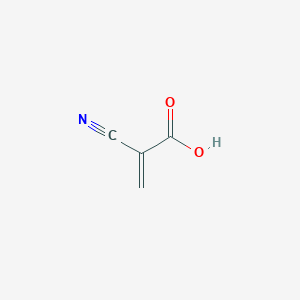
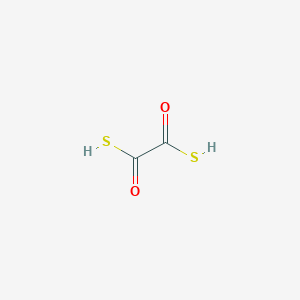
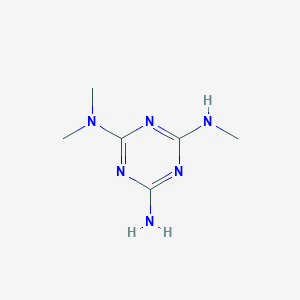
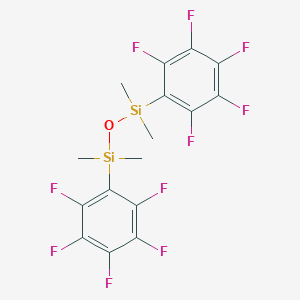
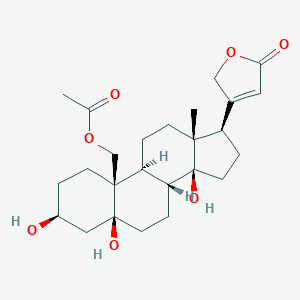
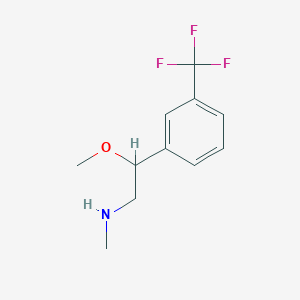
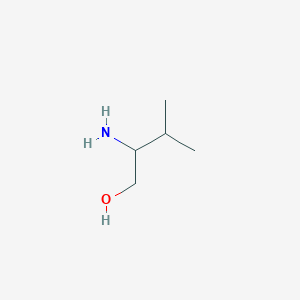
![[(p-Nitrophenyl)seleno]acetic acid](/img/structure/B100884.png)
